4-Bromobut-2-EN-1-OL

Description

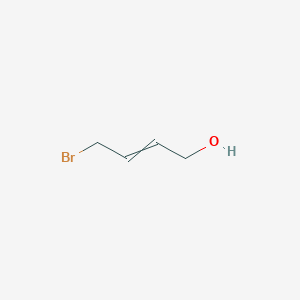

4-Bromobut-2-EN-1-OL is a brominated unsaturated alcohol with the molecular formula C₄H₇BrO and a molar mass of 151.00178 g/mol. Its structure features a hydroxyl group (-OH) at the first carbon, a double bond between carbons 2 and 3, and a bromine atom at carbon 4.

Properties

Molecular Formula |

C4H7BrO |

|---|---|

Molecular Weight |

151.00 g/mol |

IUPAC Name |

4-bromobut-2-en-1-ol |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2 |

InChI Key |

PTRKJGCSYLKEIK-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCBr)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

This compound :

- Double bond position: Between C2 and C3.

- Bromine position: At C4.

- Geometry: Unspecified stereochemistry in the provided evidence.

(3E)-4-Bromobut-3-EN-1-OL :

Implications of Structural Variations

Reactivity :

- The allylic bromine in this compound may render it more susceptible to elimination reactions (e.g., dehydrohalogenation) compared to (3E)-4-Bromobut-3-EN-1-OL, where the bromine is vinylic.

- The trans configuration in the 3E isomer could influence stereoselectivity in reactions like nucleophilic substitutions or cycloadditions.

Physical Properties :

- While both compounds share the same molecular formula and molar mass, the position of the double bond and bromine likely affects boiling points and solubility. For instance, the 3E isomer’s conjugated system (bromine and double bond) might increase polarity slightly, altering solubility in polar solvents.

Synthetic Applications: this compound’s structure allows for functionalization at C2 or C3, making it a candidate for synthesizing cyclic ethers or allylic alcohols.

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Available Data : The evidence highlights structural distinctions but lacks experimental data (e.g., spectroscopic profiles, reaction yields).

- Inferred Reactivity : The allylic vs. vinylic bromine positions suggest divergent reaction pathways, though direct comparative studies are absent in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.